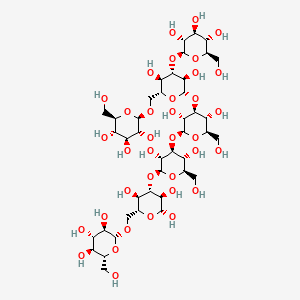
LENTINANE
Vue d'ensemble
Description
Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc is a unique polysaccharide compound derived from certain medicinal mushrooms, including the shiitake mushroom (Lentinula edodes) and other mushroom species in the Lentinus genus . It is composed of a beta-glucan molecule with a distinctive helical structure that confers significant immunomodulatory, anti-cancer, antioxidant, and anti-inflammatory properties . Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc has a long history of therapeutic uses in traditional Chinese medicine and Kampo medicine, and in recent decades has gained increasing scientific validation through medical research .
Applications De Recherche Scientifique
Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc has a wide range of scientific research applications:
Medicine: Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc is used as an immunomodulatory agent in cancer therapy. It is also used in the treatment of inflammatory diseases.
Mécanisme D'action
Lentinan, also known as Bromoduline or LC-33, is a polysaccharide extracted from Shiitake mushrooms. It has been used to improve general health for thousands of years in Asia and has been approved as an adjuvant therapy for cancer in Japan and China . This article will cover the mechanism of action of Lentinan, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Lentinan primarily targets immune cells, including both innate and adaptive immune branches . It has been shown to stimulate the production of white blood cells in the human cell line U937 . Moreover, Lentinan has been found to inhibit the JAK2/STAT3 signaling pathway , which plays a crucial role in immune responses and inflammation.
Mode of Action
Lentinan interacts with its targets to restore balance for optimal reactions against threats from pathogens, abnormal cell growth, and bodily stress . It has been shown to inhibit the inflammatory response by regulating the TLR4/MyD88 signaling pathway . Furthermore, it has been suggested that the mode of action of Lentinan is part of the thymus-derived immune mechanism .
Biochemical Pathways
Lentinan affects several biochemical pathways. It has been shown to inhibit the JAK2/STAT3 signaling pathway , which is involved in immune responses, inflammation, and cell growth. Additionally, Lentinan has been found to mitigate pemetrexed resistance in non-small cell lung cancer through inhibiting cell proliferation and inducing oxidative stress by suppressing the PI3K/Akt signaling pathway . It also has been suggested to modulate the microbiota–gut–liver axis .
Pharmacokinetics
It has been suggested that lentinan can penetrate through the intestine and epithelial monolayer, which is mediated by macropinocytosis and clathrin-mediated endocytosis . Lentinan is thought to be inactive in humans when given orally and is therefore administered intravenously .
Result of Action
Lentinan has been shown to have anti-tumor, anti-inflammatory, and antiviral properties . It can inhibit cell proliferation and induce oxidative stress . In lung cancer, Lentinan combined with chemotherapy drugs has a significant effect in improving the prognosis of patients, enhancing their immune function, and reducing the side effects of chemotherapy .
Action Environment
The action, efficacy, and stability of Lentinan can be influenced by environmental factors. For example, Lentinan has been shown to restore the intestinal bacterial microbiotal community structure in inflammatory bowel disease model mice . Moreover, some factors that are prone to causing inflammation in cows, such as IL-2, IL-8, and some liver injury markers, such as AST and ALT, were reduced after adding Lentinan .
Analyse Biochimique
Biochemical Properties
Lentinan interacts with various enzymes, proteins, and other biomolecules. Fermenting Lentinula edodes with Bacillus subtilis natto alters the molecular structure and antioxidant activity of Lentinan . The uronic acid content in the Lentinan molecular structure increases from 2.08% to 4.33% .
Cellular Effects
Lentinan influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is effective not only in improving quality of life, but also in promoting the efficacy of chemotherapy during lung cancer treatment .
Molecular Mechanism
The mechanism of action of Lentinan at the molecular level includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Lentinan change over time in laboratory settings. Fermentation significantly reduces the molecular weight of Lentinan and alters its apparent structure . The water solubility of fermented Lentinan is increased by 165.07%, and the antioxidant activity is significantly improved .
Dosage Effects in Animal Models
The effects of Lentinan vary with different dosages in animal models . The mean value of overall response rate in treating lung cancer was increased from 43.3% of chemotherapy alone to 56.9% of Lentinan plus chemotherapy .
Metabolic Pathways
Lentinan is involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
Lentinan is transported and distributed within cells and tissues .
Méthodes De Préparation
Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc is typically extracted from the fruiting bodies of shiitake mushrooms. The preparation method involves several steps:
Fresh Shiitake Pretreatment: Fresh shiitake mushrooms are pulverized into particles and mixed with pure water.
Enzymolysis: A composite enzyme is added to the heated liquid for enzymolysis.
Subcritical Water Extraction: The filtrate is further processed using subcritical water extraction, followed by membrane treatment and freeze-drying to obtain lentinan.
Analyse Des Réactions Chimiques
Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the polysaccharide structure, potentially altering its bioactivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions are modified lentinan derivatives with potentially enhanced or altered biological activities .
Comparaison Avec Des Composés Similaires
Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc is unique due to its specific beta-glucan structure with beta-1,6 branching . Similar compounds include:
Beta-glucans from other mushrooms: These include polysaccharides from mushrooms like reishi (Ganoderma lucidum) and maitake (Grifola frondosa), which also have immunomodulatory and anti-cancer properties.
Lovastatin: Another bioactive compound derived from fungi, known for its cholesterol-lowering effects.
Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc stands out due to its specific molecular structure and its extensive use in cancer therapy as an immunomodulatory agent .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-8-15(48)22(55)25(58)37(69-8)66-6-13-20(53)32(28(61)36(65)68-13)75-40-29(62)33(18(51)11(4-46)72-40)77-41-30(63)34(19(52)12(5-47)73-41)78-42-31(64)35(76-39-27(60)24(57)17(50)10(3-45)71-39)21(54)14(74-42)7-67-38-26(59)23(56)16(49)9(2-44)70-38/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXBMUKIXLNXGX-DMWITZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190781 | |
| Record name | Lentinan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1153.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37339-90-5 | |
| Record name | Lentinan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037339905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lentinan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13480 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lentinan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;(Z)-but-2-enedioic acid](/img/structure/B1674647.png)
![2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B1674649.png)
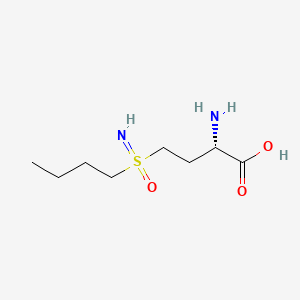
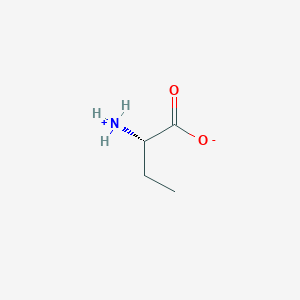
![(3bS,8bR)-3,3b,4,5,8,8b,9,10-octahydroindazolo[7,6-g]indazole](/img/structure/B1674653.png)

![Benzeneacetic acid, 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]-, sodium salt (1:1)](/img/structure/B1674657.png)
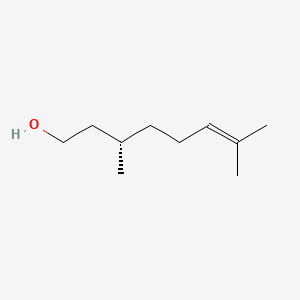
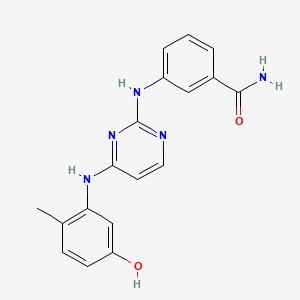
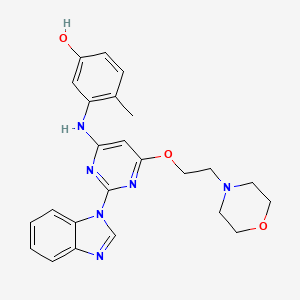
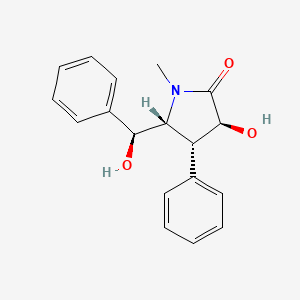
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;hydrate](/img/structure/B1674666.png)
![1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B1674667.png)

